Fmoc-Threoninol
Overview
Description
Fmoc-Threoninol is a conjugate of L-threoninol with a protecting group, Fmoc . It is synthesized by the solid-phase method on an activated resin and then cleaved from the resin to give the desired product . It is commonly used as an amino acid building block in peptide synthesis .
Synthesis Analysis
The synthesis method of Fmoc-Threoninol involves several steps :
- N- (9-fluorenylmethoxycarbonyloxy)succinimide is added to the H-thr (tbu)-ol to obtain the Fmoc-O-tert-butyl -L-threoninol .
Molecular Structure Analysis
Scientific Research Applications
Synthesis of Octreotide Conjugates for Tumor Targeting : Fmoc-Threoninol was utilized in the synthesis of octreotide and its analogues for use as tumor-targeted radiopharmaceuticals. This approach provided a rapid and efficient method for large-scale synthesis of octreotide and its analogues, including radiotherapy octreotides and cellular markers (Hsieh et al., 1999).
Facile Solid Phase Synthesis of Octreotide Analogs : A novel procedure using Fmoc-Threoninol for synthesizing octreotide analogs was developed. This procedure simplified the synthesis process and improved yields (Wu et al., 1998).
Synthesis of Glycosylated Peptide Thioester : Fmoc-Threoninol was used in synthesizing a Fmoc-threonine unit carrying core 1 O-linked sugar. This was applied in the synthesis of glycosylated peptide thioester, demonstrating its utility in peptide synthesis (Asahina et al., 2015).
Solid Phase Synthesis of Carbonylated Peptides : Fmoc-Threoninol was key in the solid-phase synthesis of peptides containing an oxidized threonine moiety. This method allowed the synthesis of peptides related to oxidative stress and disease processes (Waliczek et al., 2015).
Synthesis of Phosphorylated Peptides : Fmoc-Threoninol derivatives were used for the synthesis of phosphoserine- or phosphothreonine-containing peptides, employing a pre-phosphorylation strategy in peptide synthesis (Wakamiya et al., 1996).
Fabrication of Functional Materials with Fmoc-modified Amino Acids : Fmoc-Threoninol, as part of Fmoc-modified amino acids, has been used in the self-organization of functional molecules for various applications, including cell cultivation, drug delivery, and therapeutic uses (Tao et al., 2016).
Synthesis of Peptide Prodrugs Containing Phosphothreonine : Fmoc-Threoninol was used in the synthesis of N-Fmoc-phosphothreonine for the preparation of peptide prodrugs. This methodology facilitated the synthesis of phosphothreonine-containing polypeptides with bioreversible prodrug protection (Qian et al., 2014).
Synthesis of Fmoc-N-methyl Serine and Threonine : An improved method for the synthesis of Fmoc-N-methyl serine and threonine was developed, highlighting the versatility of Fmoc-Threoninol in peptide synthesis (Bahekar et al., 2007).
Enzyme-catalyzed Self-assembly of Peptide Nanostructures : Fmoc-Threoninol was involved in enzyme-catalyzed reactions to control molecular self-assembly, forming peptide nanotubes and hydrogels. This process was significant in material science and nanotechnology applications (Das et al., 2008).
Preparation of N-Fmoc-O-Trt-hydroxyamino Acids for Peptide Synthesis : Fmoc-Threoninol derivatives were prepared for peptide synthesis, demonstrating its utility in solid-phase peptide synthesis (Barlos et al., 1991).
Safety And Hazards
Future Directions
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Therefore, the development of peptide drugs has become one of the hottest topics in pharmaceutical research .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-KZULUSFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427237 | |
Record name | Fmoc-Threoninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Threoninol | |
CAS RN |
176380-53-3 | |
Record name | Fmoc-Threoninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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